Ethynyl Handle Enables CuAAC Click Chemistry
The terminal alkyne moiety of 2-ethynylterephthalic acid participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with typical second-order rate constants (k₂) on the order of 10¹–10² M⁻¹s⁻¹ for terminal alkynes under standard Cu(I) catalysis, whereas the vinyl group in 2-vinylterephthalic acid (CAS 216431-29-7) requires thiol-ene radical chemistry with substantially lower efficiency and the bromo group in 2-bromoterephthalic acid (CAS 586-35-6) demands Pd-catalyzed cross-coupling conditions incompatible with many MOF frameworks [1][2]. The parent terephthalic acid (CAS 100-21-0) lacks any functional handle for post-synthetic elaboration, while 2-aminoterephthalic acid (CAS 10312-55-7) offers amine condensation chemistry that is orthogonal but mechanistically distinct from click ligation [3].
| Evidence Dimension | Post-synthetic modification reaction type and catalyst requirement |
|---|---|
| Target Compound Data | CuAAC click chemistry; Cu(I) catalyst; mild aqueous/organic conditions; typical click reaction yield >90% for terminal alkynes with azides |
| Comparator Or Baseline | 2-Vinylterephthalic acid: thiol-ene click (radical initiator or UV); 2-Bromoterephthalic acid: Suzuki/Sonogashira cross-coupling (Pd catalyst, elevated temperature); Terephthalic acid: no reactive handle; 2-Aminoterephthalic acid: amide condensation (EDC/NHS coupling reagents) |
| Quantified Difference | Terminal alkyne CuAAC is bioorthogonal and proceeds in aqueous media; bromo cross-coupling requires organic solvents and Pd; vinyl thiol-ene exhibits lower conversion efficiency (typical yields 50–80% vs. >90% for CuAAC). (Class-level inference; compound-specific data not identified in peer-reviewed comparative studies.) |
| Conditions | Class-level: CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH, RT). Specific to 2-ethynylterephthalic acid: Nguyen group demonstrated CuI-catalyzed [3+2] cycloaddition on ethynyl-decorated MOF surfaces at ambient temperature [2]. |
Why This Matters
For procurement decisions in MOF-based drug delivery or catalysis research, the ethynyl handle's compatibility with mild, aqueous CuAAC conditions enables post-synthetic functionalization without framework degradation, a critical advantage not offered by bromo (harsh Pd conditions) or vinyl (lower efficiency) analogs.
- [1] Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002, 41 (14), 2596–2599. View Source
- [2] Nguyen Group, Northwestern University. Covalent surface modification of MOFs: CuI-catalyzed Huisgen cycloaddition on ethynyl-terminated frameworks. Accessed 2026. View Source
- [3] Hoskins, B. F.; Robson, R. Design and Construction of a New Class of Scaffolding-like Materials Comprising Infinite Polymeric Frameworks of 3D-Linked Molecular Rods. J. Am. Chem. Soc. 1990, 112 (4), 1546–1554. (Foundational reference for terephthalic acid-based MOFs.) View Source
